
1,1'-(2-Phenylethene-1,1-diyl)bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-p-Tolyl-4-methylstilbene is a derivative of stilbene, a compound characterized by a 1,2-diphenylethylene structure Stilbenes are known for their diverse biological activities and are commonly found in various plant species
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-p-Tolyl-4-methylstilbene can be synthesized through several methods, including:
Aldol-type condensation: This method involves the reaction of benzaldehyde derivatives with acetophenone derivatives under basic conditions to form the stilbene structure.
Wittig-Horner reaction: This reaction involves the use of phosphonium ylides and carbonyl compounds to form the desired stilbene.
Heck reaction: This palladium-catalyzed coupling reaction between aryl halides and alkenes is another common method for synthesizing stilbene derivatives.
Industrial Production Methods
Industrial production of alpha-p-Tolyl-4-methylstilbene typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The Heck reaction, in particular, is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Alpha-p-Tolyl-4-methylstilbene undergoes various chemical reactions, including:
Reduction: Hydrogenation of the double bond in stilbene can be achieved using catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas
Major Products Formed
Oxidation: Stilbene oxide.
Reduction: 1,2-Diphenylethane.
Substitution: Halogenated stilbene derivatives
Scientific Research Applications
Alpha-p-Tolyl-4-methylstilbene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-p-Tolyl-4-methylstilbene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Fluorescence: Exhibits strong fluorescence due to its conjugated double bond system, making it useful in imaging applications.
Comparison with Similar Compounds
Alpha-p-Tolyl-4-methylstilbene can be compared with other stilbene derivatives such as:
Resveratrol: Known for its antioxidant and anti-inflammatory properties.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Combretastatin A-4: A potent anticancer agent with a different mechanism of action.
Uniqueness
Alpha-p-Tolyl-4-methylstilbene stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its fluorescence and potential therapeutic applications make it a compound of significant interest in various research fields .
Properties
CAS No. |
61080-12-4 |
|---|---|
Molecular Formula |
C22H20 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-methyl-4-[1-(4-methylphenyl)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H20/c1-17-8-12-20(13-9-17)22(16-19-6-4-3-5-7-19)21-14-10-18(2)11-15-21/h3-16H,1-2H3 |
InChI Key |
UOJNHDXZHMZVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


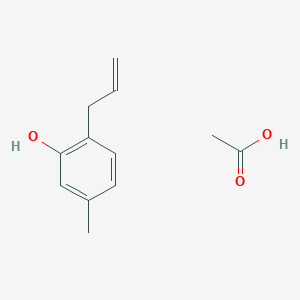
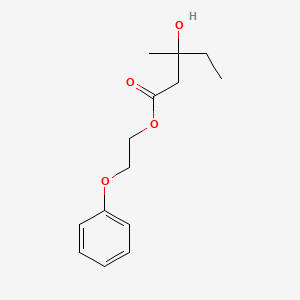
![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)
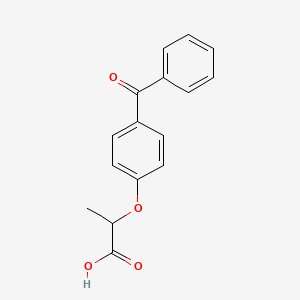

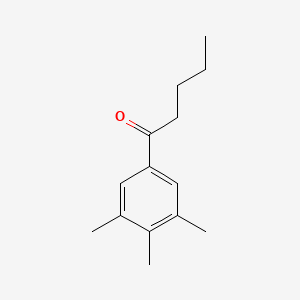

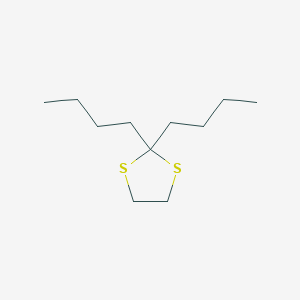

![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)
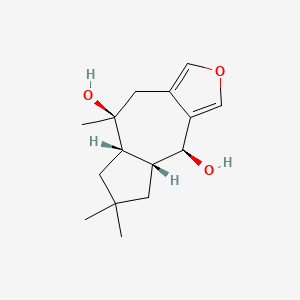

![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)

